3-Hydroxy-5-methoxybenzoic acid
Overview
Description
3-Hydroxy-5-methoxybenzoic acid belongs to the class of organic compounds known as m-methoxybenzoic acids and derivatives. These are benzoic acids in which the hydrogen atom at position 3 of the benzene ring is replaced by a methoxy group. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
Scientific Research Applications
Affinity-Labeling Reagent for Enzyme Inhibition
3-Hydroxy-5-methoxybenzoic acid has been studied for its potential as an affinity-labeling reagent. For instance, a related compound, 5-Hydroxy-3-mercapto-4-methoxybenzoic acid, was synthesized to inactivate catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This compound showed noncompetitive inhibition of COMT, suggesting its potential use in enzyme regulation studies (Borchardt & Huber, 1982).
Antioxidant Properties
A study highlighted the antioxidant properties of compounds structurally related to this compound. Specifically, a phenyl ether derivative isolated from the marine-derived fungus Aspergillus carneus showed significant antioxidant activity, comparable to ascorbic acid (Xu, Zhang, Zhu, Cao, & Zhu, 2017).
Flavor Encapsulation in Foods
In the food industry, a study on vanillic acid, which is closely related to this compound, demonstrated its encapsulation into layered double hydroxide (LDH) for controlled release of flavor. This encapsulation technique is significant for enhancing flavor stability and controlled release in various food products (Hong, Oh, & Choy, 2008).
Inhibitory Effects on Enzymes
Another study synthesized a series of compounds related to this compound, which exhibited inhibitory effects on rat liver catechol O-methyltransferase. This indicates potential applications in enzyme inhibition research, contributing to our understanding of metabolic processes and the development of therapeutic agents (Borchardt, Huber, & Houston, 1982).
Glycosidase and Glycogen Phosphorylase Inhibition
Compounds derived from plants, including a derivative of this compound, showed notable inhibitory activities against alpha-glucosidase and glycogen phosphorylase. These findings are crucial for the development of new treatments for diabetes and other metabolic disorders (Li, Lu, Su, Li, She, He, & Lin, 2008).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such asGroup IIE secretory phospholipase A2 . These enzymes play a crucial role in the metabolism of phospholipids, which are essential components of cell membranes.
Mode of Action
It’s likely that the compound interacts with its targets through a process ofnucleophilic substitution or free radical bromination . These reactions involve the exchange of atoms or groups of atoms, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
It’s plausible that the compound could influence pathways related tophospholipid metabolism or the phenylpropanoid pathway , given its structural similarity to other compounds known to affect these processes.
Result of Action
Based on its potential targets and mode of action, it’s plausible that the compound could influencecell membrane composition and function , as well as the synthesis of certain secondary metabolites .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Hydroxy-5-methoxybenzoic acid. For instance, the compound’s reactivity and stability could be affected by factors such as pH , temperature , and the presence of other reactive species. Additionally, the compound’s efficacy could be influenced by the physiological environment within the body, including factors such as pH, the presence of transport proteins, and the metabolic state of the cells .
Biochemical Analysis
Biochemical Properties
They are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .
Cellular Effects
Hydroxybenzoic acids have been reported to have numerous health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .
Properties
IUPAC Name |
3-hydroxy-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUBOHWZSQXCSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428677 | |
Record name | 3-hydroxy-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19520-75-3 | |
Record name | 3-hydroxy-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 3-hydroxy-5-methoxybenzoic acid alongside resveratrol derivatives in Commiphora africana?
A1: While the abstract doesn't delve into the specific significance of this compound (4), its presence alongside the resveratrol derivatives (compounds 1-3) suggests it might be a constituent of the plant's phytochemical profile []. Further research is needed to understand if it possesses any synergistic or antagonistic effects with the resveratrol derivatives or if it contributes independently to the plant's traditional use in cancer treatment.
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